4-Methylpent-1-yn-3-amine

Description

Significance of Propargylic Amines as Versatile Synthetic Intermediates

Propargylic amines, a specific class of alkyne-containing amines where the amino group is attached to a carbon atom adjacent to a triple bond, are exceptionally versatile synthetic intermediates. researchgate.netacs.org Their importance stems from the unique reactivity conferred by the proximity of the two functional groups. acs.org This arrangement facilitates a diverse range of chemical transformations, making them valuable precursors for numerous complex molecules. researchgate.net

One of the most prominent applications of propargylic amines is in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net Rings such as pyrroles, quinolines, oxazolidinones, and imidazoles can be efficiently prepared using propargylic amine building blocks through metal-catalyzed reactions and cycloadditions. researchgate.net Furthermore, propargylic amines are central to multicomponent reactions, such as the A³ (aldehyde-alkyne-amine) coupling, which allows for the rapid construction of molecular complexity from simple starting materials. mdpi.com

The utility of propargylic amines extends to their role as precursors for pharmaceuticals. Several marketed drugs contain the propargylamine (B41283) core, highlighting its importance in medicinal chemistry. researchgate.netacs.org The ability to readily modify both the alkyne and amine functionalities allows for the generation of large libraries of compounds for drug discovery programs. nih.gov

Overview of 4-Methylpent-1-yn-3-amine within the Chemical Landscape of Propargylic Amines

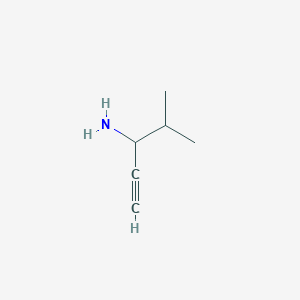

This compound is a specific example of a propargylic amine. Its structure consists of a five-carbon chain with a terminal alkyne at the first carbon, an amine group at the third carbon, and a methyl group branching at the fourth carbon. nih.gov This particular arrangement of atoms gives rise to its specific chemical properties and reactivity.

The presence of the isopropyl group ((CH₃)₂CH-) adjacent to the amine-bearing carbon introduces steric bulk, which can influence its reactivity compared to linear analogues. The terminal alkyne (a C≡C bond at the end of a carbon chain) is particularly reactive in various coupling reactions, such as Sonogashira coupling and click chemistry. wikipedia.org

While extensive research on this compound itself is not as widespread as for simpler propargylamines, its structure places it firmly within this important class of compounds. Its potential as a synthetic intermediate can be inferred from the well-established chemistry of related propargylic amines. researchgate.netacs.org It can be anticipated to serve as a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and other specialty chemicals.

Table 1: Physicochemical Properties of this compound This table is generated based on computed data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N | nih.gov |

| Molar Mass | 97.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CC(C)C(C#C)N | nih.gov |

| InChIKey | IGJJBZHFJDQVAV-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

4-methylpent-1-yn-3-amine |

InChI |

InChI=1S/C6H11N/c1-4-6(7)5(2)3/h1,5-6H,7H2,2-3H3 |

InChI Key |

IGJJBZHFJDQVAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#C)N |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 4 Methylpent 1 Yn 3 Amine

Mechanistic Investigations of Propargylic Amination Reactions

Propargylic amines, including 4-Methylpent-1-yn-3-amine, are valuable building blocks in organic synthesis. Understanding the mechanisms of their reactions is crucial for developing new synthetic methodologies.

Role of Ketenimine Intermediates in Copper-Catalyzed Cyclizations

Copper-catalyzed reactions involving terminal alkynes and sulfonyl azides are a novel approach for synthesizing various nitrogen-containing compounds. beilstein-journals.org In the context of propargylic substrates, these reactions can proceed through the formation of a ketenimine intermediate. This intermediate is highly reactive and can be trapped by internal nucleophiles to form cyclic structures.

For instance, the reaction of 1-(o-acetamidophenyl)propargyl alcohols with sulfonyl azides, catalyzed by copper, generates an N-sulfonylketenimine. This intermediate undergoes a subsequent intramolecular nucleophilic attack, leading to the formation of 1,2-dihydro-2-iminoquinolines. beilstein-journals.org This tandem process of ketenimine formation followed by cyclization demonstrates a powerful strategy for building complex heterocyclic systems from simple propargylic precursors. beilstein-journals.org

Table 1: Copper-Catalyzed Ketenimine Cyclization

| Reactant Type | Catalyst | Intermediate | Product Type | Ref |

|---|---|---|---|---|

| Propargyl Alcohol with Internal Nucleophile | Copper (I) | N-sulfonylketenimine | 1,2-dihydro-2-iminoquinoline | beilstein-journals.org |

Nitroso-Ene Reactions for Chiral Allyl Amine Synthesis

The nitroso-ene reaction is a powerful and highly selective method for the allylic nitrogen functionalization of alkenes, providing a direct route to allylic hydroxylamines, which can be converted to allylic amines. nih.gov This reaction is noted for its regio- and stereoselectivity, making it valuable for the synthesis of chiral molecules. nih.gov

The mechanism of the nitroso-ene reaction has been a subject of detailed study, with proposals suggesting the involvement of polarized diradical intermediates. acs.orgrsc.org This reaction avoids the need for pre-functionalized substrates, directly activating an allylic C-H bond. The synthesis of chiral N-aryl allylamines can be achieved through copper-catalyzed asymmetric C-H amination of alkenes using N-arylhydroxylamines, which is mechanistically related to the nitroso-ene reaction. rsc.org This approach represents a significant advancement in the direct and enantioselective synthesis of valuable chiral amine frameworks. rsc.orgorganic-chemistry.org

Elucidation of Stereochemical Pathways in Asymmetric Synthesis

Achieving control over stereochemistry is a central goal in modern organic synthesis. For propargylic amines like this compound, asymmetric synthesis is key to accessing optically active products, which are crucial in pharmaceutical chemistry. rsc.org

Copper-catalyzed enantioselective propargylic amination has emerged as a versatile method for preparing chiral propargylic amines. acs.org These reactions often employ chiral diphosphine ligands, such as BINAP or Cl-MeO-BIPHEP, to induce high enantioselectivity. acs.org Mechanistic studies, supported by density functional theory (DFT) calculations, indicate that the reaction proceeds through a copper-allenylidene complex as a key intermediate. The stereochemical outcome is determined during the nucleophilic attack of the amine on the electrophilic γ-carbon of this allenylidene complex. acs.org The choice of chiral ligand is critical in controlling the facial selectivity of this attack, thereby dictating the configuration of the newly formed stereocenter.

Table 2: Ligand Effect in Asymmetric Propargylic Amination

| Catalyst System | Chiral Ligand Example | Key Intermediate | Stereocontrol Step | Ref |

|---|---|---|---|---|

| Copper (I) | BINAP | Copper-allenylidene complex | Nucleophilic attack by amine | acs.org |

| Copper (I) | R-(+)-BINAM | Metal-ligand-nitroso complex | C-N bond formation | rsc.org |

Catalytic Cycle Delineation in Transition Metal-Catalyzed Transformations

Transition metals like rhodium, palladium, and iridium are widely used to catalyze reactions involving alkynes and amines. mdpi.comresearchgate.net A general catalytic cycle for such transformations typically involves a sequence of fundamental steps: oxidative addition, migratory insertion, and reductive elimination.

In a hypothetical Rh(III)-catalyzed reaction involving a propargylic amine, the cycle might begin with the coordination of the amine and another substrate to the rhodium center. This could be followed by an oxidative C-H activation step. researchgate.net Subsequent insertion of a coupling partner (e.g., an alkyne or alkene) into a Rh-C or Rh-H bond would form a new carbon-carbon or carbon-nitrogen bond. The final step is typically reductive elimination, which releases the functionalized product and regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle. mdpi.comresearchgate.net The specific intermediates and pathways can vary significantly depending on the metal, ligands, and substrates involved.

Acid-Catalyzed Reaction Mechanisms of Related Propargyl Alcohols

To understand the reactivity of the propargylic system in this compound, it is instructive to examine the reactions of the corresponding propargyl alcohol, 4-methylpent-1-yn-3-ol. nih.gov Tertiary propargyl alcohols are known to undergo acid-catalyzed rearrangements, most notably the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. mdpi.com

The mechanism of the Meyer-Schuster rearrangement begins with the protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). The departure of water generates a propargyl cation, which is in resonance with an allenyl cation. Nucleophilic attack by water on the allenyl cation, followed by tautomerization of the resulting enol, yields the final α,β-unsaturated ketone or aldehyde. mdpi.com This pathway highlights the susceptibility of the propargylic position to carbocation formation and subsequent rearrangement under acidic conditions.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific applications outlined in the provided structure. Extensive searches have found no documented evidence or research findings that connect this particular chemical compound to the synthesis of advanced molecular architectures, its use as a precursor for beta- or beta3-amino acid analogues, or its strategic utility in forming dihydropyrimidin-4-ones, indoles, oxindoles, piperidine, or pyrrolidine (B122466) derivatives as specified.

The provided outline presumes a range of applications for this compound that are not supported by the current body of scientific research accessible through the conducted searches. Generating content for the requested sections and subsections without supporting data would result in scientifically inaccurate and unsubstantiated information.

Therefore, in the interest of maintaining factual accuracy and adhering to the strict instructional constraints, the requested article cannot be created.

Applications of 4 Methylpent 1 Yn 3 Amine in Advanced Organic Synthesis

Strategic Utility in the Formation of Nitrogen-Containing Heterocycles

Aziridines and Cyclopropanes via Alkene Functionalization

The synthesis of strained three-membered rings like aziridines and cyclopropanes is of significant interest due to their prevalence in bioactive molecules and their utility as reactive intermediates. While the direct functionalization of the alkyne in 4-Methylpent-1-yn-3-amine to form these rings is not the most common approach, the compound serves as an excellent precursor to the corresponding allylic amine, which is a prime substrate for such transformations.

Aziridination: Aziridines, the nitrogen analogues of epoxides, are typically synthesized from alkenes. A common strategy involves the addition of a nitrene across the double bond. For a substrate like this compound, a selective reduction of the alkyne to an alkene is the first step. This can be achieved using methods like catalytic hydrogenation with Lindlar's catalyst to yield the corresponding (Z)-allylic amine. This intermediate can then undergo aziridination. For instance, reaction with N-tosyliminophenyliodinane (PhI=NTs) in the presence of a metal catalyst (e.g., copper or rhodium) can facilitate the transfer of the "NTs" group to the double bond, yielding a protected aziridine (B145994). nih.gov Intramolecular approaches are also feasible, where the amine nitrogen itself is the source of the nitrene precursor, often following activation. researchgate.net

Cyclopropanation: Similar to aziridination, cyclopropanation reactions predominantly use alkenes as substrates. The Simmons-Smith reaction, which employs a carbenoid species (typically iodomethylzinc iodide), is a classic and effective method. researchgate.net After partial reduction of this compound to its allylic amine counterpart, treatment with diiodomethane (B129776) and a zinc-copper couple would generate the corresponding cyclopropylmethylamine derivative. The reaction is stereospecific, with the carbene adding to the same face of the double bond.

| Precursor Transformation | Target Ring | Key Reagents for Cyclization |

| Partial Reduction (e.g., Lindlar's Cat.) | Aziridine | PhI=NTs, Metal Catalyst (Cu, Rh) |

| Partial Reduction (e.g., Lindlar's Cat.) | Cyclopropane | CH₂I₂, Zn-Cu (Simmons-Smith) |

Pyrazolo[1,5-a]pyridine (B1195680) Systems

Pyrazolo[1,5-a]pyridines are fused heterocyclic scaffolds that are prevalent in medicinal chemistry. The synthesis of this ring system often begins with a substituted pyrazole (B372694). Propargylamines, including this compound, are valuable precursors for the construction of pyrazole rings. acs.orgnih.gov

A plausible and efficient synthetic route would involve a two-stage process. First, this compound can be converted into a pyrazole intermediate. This can be achieved through a cyclocondensation reaction with hydrazine (B178648) or its derivatives. For instance, ketone derivatives of propargylamines have been shown to react with arylhydrazines to form arylethynyl-substituted pyrazoles. acs.org Similarly, propargylamines can be converted to pyrazole N-oxides by reacting with sodium nitrite (B80452) in acetic acid, which can then be reduced to the corresponding pyrazole. epa.govresearchgate.net

Once the appropriately substituted pyrazole is formed, featuring the side chain derived from the original propargylamine (B41283), the second stage involves its conversion to the pyrazolo[1,5-a]pyridine system. A standard method for this is the reaction of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, which leads to the formation of the fused pyridine (B92270) ring.

Illustrative Synthetic Pathway:

Pyrazole Formation: this compound is reacted with a hydrazine derivative (e.g., hydrazine hydrate) under conditions that promote cyclization, yielding a 3- or 5-(1-amino-2-methylpropyl)pyrazole.

Ring Annulation: The resulting aminopyrazole is then condensed with a β-dicarbonyl compound (like acetylacetone) or a suitable equivalent under acidic or basic conditions to construct the fused pyridine ring, affording the desired pyrazolo[1,5-a]pyridine derivative.

Anthranils Formation

Anthranils, also known as 2,1-benzisoxazoles, are another class of heterocycles with important applications. While direct use of propargylamines in anthranil (B1196931) synthesis is less documented, analogous reactions with propargyl alcohols provide a strong basis for a potential synthetic route. A notable method involves the chemoselective oxidative radical cyclization of 3-(2-azidoaryl) substituted propargyl alcohols. acs.org

Adapting this methodology for this compound would require its initial coupling to a 2-azidoaryl group. The core of the reaction involves the generation of an oxygen radical that triggers cyclization onto the azide (B81097), which ultimately forms the isoxazole (B147169) ring of the anthranil system. The presence of the amine group in place of the alcohol could influence the reaction's electronic nature and outcome, potentially offering a handle for further functionalization or directing the regioselectivity of the cyclization. The reaction is typically promoted by an oxidant like potassium persulfate (K₂S₂O₈). acs.org

| Reactant Class | Key Reaction Type | Oxidant |

| 2-Azidoaryl Propargyl Alcohol | Oxidative Radical Cyclization | K₂S₂O₈ |

| (Hypothetical) 2-Azidoaryl Propargylamine | Oxidative Radical Cyclization | K₂S₂O₈ |

Contributions to the Development of Novel Synthetic Methodologies

The true strength of this compound and related propargylamines lies in their role as versatile synthons for developing new synthetic methods, particularly for nitrogen-containing heterocycles. researchgate.netresearchgate.net The dual functionality of the nucleophilic amine and the electrophilic/nucleophilic alkyne allows for a diverse range of intramolecular and intermolecular transformations.

Transition-metal catalysis has been pivotal in unlocking the reactivity of propargylamines. acs.orgnih.govrsc.org Palladium, gold, copper, and other metals can activate the alkyne towards nucleophilic attack or facilitate complex cascade reactions. For example, palladium(II) catalysts can promote the intramolecular cyclization of propargylamides (formed by acylating the amine) to generate substituted oxazoles. nih.govacs.org Gold catalysts are also highly effective in similar cycloisomerization reactions. acs.org

Propargylamines are central to multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step. The most prominent of these is the A³ coupling (Aldehyde-Alkyne-Amine), a powerful method for synthesizing a vast library of propargylamine derivatives. nih.govacs.org By varying each component, chemists can rapidly generate molecular diversity. The compound this compound itself can be synthesized via an A³ coupling between ethyne, isobutyraldehyde, and ammonia (B1221849), or it can be used as the amine component (if secondary) in reactions with other aldehydes and alkynes. These MCRs provide a foundation for developing novel routes to complex molecules. nih.gov

Strategic Integration in Total Synthesis Endeavors

The propargylamine unit is a valuable strategic element in the total synthesis of natural products and complex pharmaceuticals. nih.govresearchgate.net Its utility stems from its ability to serve as a compact and versatile building block that can be elaborated in multiple directions. The amine provides a point for peptide coupling or introduction of nitrogen-based functionalities, while the alkyne is a gateway to a wealth of transformations, including:

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloadditions to form triazoles.

Cross-Coupling Reactions: Sonogashira coupling allows for the attachment of aryl or vinyl groups.

Hydration/Oxidation: The alkyne can be converted into a ketone or other carbonyl-containing groups.

Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Methylpent 1 Yn 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methylpent-1-yn-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its structure.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons.

-NH₂ Protons: The protons of the primary amine group are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Alkyne Proton (-C≡CH): The terminal alkyne proton is anticipated to resonate as a doublet due to coupling with the adjacent methine proton.

Methine Proton (-CH(NH₂)-): This proton, attached to the carbon bearing the amine group, would likely appear as a multiplet due to coupling with the alkyne proton and the methine proton of the isopropyl group.

Isopropyl Group Protons (-CH(CH₃)₂): The methine proton of the isopropyl group will be a multiplet due to coupling with the adjacent methine and the six methyl protons. The two methyl groups may be diastereotopic and thus appear as two distinct doublets.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | ~2.3 | d | ~2.5 |

| H-3 | ~3.5 | m | - |

| H-4 | ~1.8 | m | - |

| H-5, H-5' | ~1.0 | d | ~6.8 |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule.

Alkyne Carbons (-C≡CH): Two distinct signals are expected for the sp-hybridized carbons of the alkyne. The terminal carbon will have a lower chemical shift compared to the internal alkyne carbon.

Methine Carbon (-CH(NH₂)-): The carbon attached to the nitrogen atom will be deshielded and appear in the range of 50-60 ppm.

Isopropyl Group Carbons (-CH(CH₃)₂): The methine carbon will have a higher chemical shift than the two equivalent methyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~75 |

| C-2 | ~85 |

| C-3 | ~55 |

| C-4 | ~30 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. For instance, a cross-peak between the alkyne proton (H-1) and the methine proton (H-3) would confirm their connectivity. Similarly, correlations would be observed between H-3 and H-4, and between H-4 and the methyl protons (H-5/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum. For example, the proton signal at ~3.5 ppm (H-3) would show a correlation to the carbon signal at ~55 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations would include the alkyne proton (H-1) to C-2 and C-3, and the methyl protons (H-5/H-5') to C-3 and C-4.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Alkyne C-H | Stretch | ~3300 |

| N-H | Stretch (primary amine) | 3300-3500 (two bands) |

| C≡C | Stretch | ~2100-2260 (weak) |

| C-H (sp³) | Stretch | ~2850-3000 |

| N-H | Bend (scissoring) | ~1590-1650 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental composition, confirming the molecular formula C₆H₁₁N. The expected fragmentation patterns would involve the loss of small neutral molecules or radicals, such as the cleavage of the isopropyl group or the propargyl group, providing further structural evidence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS provides critical information regarding its molecular weight and fragmentation pattern, which aids in its structural confirmation and identification in complex mixtures.

The analysis begins with the injection of the sample into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments.

While a specific mass spectrum for this compound is not widely published, data from its constitutional isomer, 3-methylpent-1-yn-3-amine, provides insight into the expected fragmentation. The mass spectrum for this isomer shows prominent peaks at m/z values of 68, 42, and 82. nih.gov For this compound, characteristic fragmentation would be anticipated to include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of an isopropyl radical (•CH(CH₃)₂) or an ethynyl (B1212043) radical (•C≡CH), resulting in stable iminium ion fragments.

Loss of small neutral molecules: Fragmentation may also occur through the elimination of small, stable molecules.

To mitigate excessive fragmentation and enhance the visibility of the molecular ion, chemical ionization (CI) can be employed as a "softer" ionization technique. Using a reagent gas like ammonia (B1221849) or methane (B114726) can lead to protonation of the analyte, yielding a prominent [M+H]⁺ ion, which simplifies molecular weight determination. mdpi.com Derivatization of the amine group, for instance through acylation or silylation, can also be used to improve chromatographic behavior and direct fragmentation pathways for more definitive structural analysis. jfda-online.com

Below is a table summarizing typical parameters for a GC-MS analysis of a small chiral amine like this compound.

Table 1: Representative GC-MS Analytical Parameters

| Parameter | Value/Description |

|---|---|

| GC System | Agilent 6890 or similar |

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Injector Temp. | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Ionization Mode | Electron Impact (EI), 70 eV; Chemical Ionization (CI) with Ammonia |

| Source Temp. | 230 °C (EI), 150 °C (CI) |

| Mass Range | 35-350 amu |

| Detector | Electron Multiplier |

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC) for Mixture Analysis

For the analysis of complex mixtures, particularly those containing less volatile or thermally labile derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. chemspider.com The use of Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of resolution, speed, and sensitivity. nih.gov

A typical workflow involves separating the components of a mixture on a reversed-phase UPLC column. Since the parent amine may show poor retention, derivatization is often employed. Reacting the primary amine with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) not only improves retention but also enhances ionization efficiency for mass spectrometric detection. researchgate.netchemrxiv.org

The separated components elute from the column and are introduced into the mass spectrometer, commonly via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺), allowing for straightforward determination of the molecular weights of the components in the mixture. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. In this mode, a specific ion (e.g., the [M+H]⁺ ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides structural details and enhances specificity, which is crucial for identifying compounds in complex biological or chemical matrices.

When analyzing chiral mixtures, two main strategies are used:

Chiral Stationary Phases (CSPs): The enantiomers are separated directly on a chiral column, and the distinct peaks are detected by the mass spectrometer. CSPs based on macrocyclic glycopeptides or cyclodextrins are often compatible with reversed-phase mobile phases amenable to LC-MS. lcms.cz

Chiral Derivatization: The racemic amine is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column. nih.gov

The following table outlines a representative UPLC-MS/MS method for the analysis of a derivatized amine.

Table 2: Representative UPLC-MS/MS Parameters for Mixture Analysis

| Parameter | Value/Description |

|---|---|

| UPLC System | Waters ACQUITY UPLC or similar |

| Column | Reversed-Phase C18 (e.g., HSS T3, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Gradient | 5% B to 95% B over 8 minutes |

| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 500 °C |

| Detection Mode | Full Scan (for identification) or Multiple Reaction Monitoring (MRM) (for quantification) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and, crucially for a chiral molecule like this compound, its absolute configuration.

The process requires a high-quality single crystal of the compound. If the parent amine does not crystallize well, it is common practice to form a derivative, such as a salt (e.g., hydrochloride) or an amide (e.g., with 4-nitrobenzoyl chloride), to enhance crystallinity. acs.org The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. libretexts.orgpdx.edu

By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom. For chiral molecules, anomalous dispersion methods are used to unambiguously determine the absolute stereochemistry (R vs. S configuration). mdpi.com

While a crystal structure for this compound has not been reported in the searched literature, the data obtained from such an analysis would be presented in a standardized format, as exemplified in the table below using representative data from another chiral amine derivative. nih.gov

Table 3: Example of Crystallographic Data Obtained from X-ray Analysis

| Parameter | Description |

|---|---|

| Chemical Formula | C₆H₁₁N |

| Formula Weight | 97.16 |

| Crystal System | Orthorhombic (Hypothetical) |

| Space Group | P2₁2₁2₁ (Hypothetical) |

| Unit cell dimensions | a = 5.1 Å, b = 7.8 Å, c = 14.8 Å (Illustrative) |

| Volume | 588 ų (Illustrative) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.095 g/cm³ (Illustrative) |

| Final R-indices | R1 = 0.045, wR2 = 0.115 (for observed data) |

| Goodness-of-fit (GooF) | 1.05 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are essential for confirming the chirality of a sample and assessing its enantiomeric purity.

Optical rotation is the property of a chiral substance to rotate the plane of plane-polarized light. wikipedia.org The measurement is performed using a polarimeter. The magnitude and direction of the rotation are characteristic of the molecule's structure, the concentration of the sample, the path length of the light, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). masterorganicchemistry.com

The standardized value is the specific rotation [α], which is an intrinsic property of a chiral compound. libretexts.org An enantiomerically pure sample will have a specific rotation value, while its mirror image will rotate light by the exact same magnitude but in the opposite direction. A racemic mixture (50:50 of each enantiomer) will exhibit no optical rotation. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the enantiomeric excess (ee) of the mixture. pressbooks.pub

While a specific rotation value for this compound is not available in the searched results, a value for a related chiral propargylamine (B41283) derivative has been reported as [α]D²⁵ = +34.6 (c 1.0, CH₂Cl₂). rsc.org This illustrates how such data is reported and serves as a reference point for the expected magnitude of rotation for similar structures.

Table 4: Presentation of Optical Rotation Data

| Parameter | Value/Description |

|---|---|

| Specific Rotation [α] | [α]λT |

| Temperature (T) | Typically 20 °C or 25 °C |

| Wavelength (λ) | Typically D-line of Sodium (589 nm) |

| Concentration (c) | g/100 mL |

| Solvent | Specified (e.g., Chloroform, Methanol) |

| Example Value | [α]D²⁵ = +34.6 (c 1.0, CH₂Cl₂) rsc.org |

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is obtained by plotting this difference (ΔA) against wavelength. The resulting positive or negative peaks, known as Cotton effects, provide information about the stereochemical environment of the molecule's chromophores (light-absorbing groups).

For a small molecule like this compound, the intrinsic chromophores (alkyne and amine) are weak and may not produce a strong, easily interpretable CD signal. Therefore, CD analysis is often performed on derivatives where a strong chromophore has been introduced near the stereocenter. For example, converting the amine to a benzoyl or naphthoyl amide introduces an aromatic system whose electronic transitions become CD-active, providing a robust signal that is sensitive to the absolute configuration at the adjacent chiral center. The sign of the Cotton effect can often be correlated to the absolute stereochemistry (R/S) of the molecule.

Furthermore, the chirality of such derivatives can be confirmed through CD spectroscopy, as demonstrated in the synthesis of other chiral ligands where CD was used to verify their chiral nature. cardiff.ac.uk Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can also be used to simulate the CD spectrum of a given enantiomer, and matching the simulated spectrum to the experimental one provides a powerful method for assigning the absolute configuration. nih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment

The accurate determination of enantiomeric purity and the separation of enantiomers are critical tasks that require advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the primary methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and robust method for separating enantiomers. The separation is achieved on a column containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and effective for a broad range of compounds, including amines and their derivatives. mdpi.comresearchgate.net The differential interaction between the two enantiomers and the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. Mobile phases are typically composed of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) mixed with an alcohol modifier (e.g., isopropanol, ethanol). mdpi.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced solvent consumption (making it a "greener" technique), and faster equilibration times. selvita.comchromatographyonline.com The mobile phase consists primarily of supercritical carbon dioxide, which has low viscosity and high diffusivity, combined with a small amount of an organic modifier like methanol. For the separation of primary amines, specialized CSPs such as crown ether-based columns (e.g., Crownpak®) have shown excellent performance. wiley.com The choice of additive is crucial; crown ether phases typically require an acidic additive (e.g., trifluoroacetic acid), whereas polysaccharide phases often perform better with a basic additive (e.g., triethylamine (B128534) or ammonium (B1175870) hydroxide) to improve peak shape and resolution. wiley.com

The table below compares typical conditions for both chiral HPLC and SFC for the enantioselective analysis of a primary amine.

Table 5: Comparison of Advanced Chromatographic Techniques for Chiral Separation

| Parameter | Chiral HPLC | Chiral SFC |

|---|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., CHIRALCEL OD-H, LUX Cellulose-3) | Crown Ether-based CSP (e.g., Crownpak® CR-I (+)) or Polysaccharide CSP |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | CO₂/Methanol (e.g., 80:20 v/v) |

| Additive | 0.1% Triethylamine (TEA) or Diethylamine (DEA) | 0.3% Trifluoroacetic Acid (TFA) for Crown Ether CSPs |

| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |

| Column Temp. | 25 - 40 °C | 35 - 40 °C |

| Back Pressure | 50 - 150 bar | 100 - 200 bar |

| Detector | UV/Vis (e.g., 210 nm), CD | UV/Vis, MS |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methylpent-1-yn-3-amine |

| Propargylamine |

| Benzoyl chloride |

| 4-Nitrobenzoyl chloride |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate |

| Fenpropidin |

| Methane |

| Ammonia |

| Carbon dioxide |

| n-Hexane |

| Cyclohexane |

| Isopropanol |

| Ethanol |

| Methanol |

| Acetonitrile |

| Trifluoroacetic acid |

| Triethylamine |

| Diethylamine |

Flash Column Chromatography for Purification

Flash column chromatography is a widely utilized technique for the purification of synthetic intermediates and final products on a preparative scale. For amines such as this compound, which are basic in nature, special considerations are necessary to prevent interactions with the acidic silica (B1680970) gel stationary phase that can lead to peak tailing, poor separation, and even degradation of the compound. biotage.com

To mitigate these issues, the silica gel can be pre-treated with a basic solution, or a small percentage of a competing amine, such as triethylamine (TEA) or ammonia, can be added to the mobile phase. biotage.comrochester.edu This deactivates the acidic silanol (B1196071) groups on the silica surface, improving the elution profile of the basic amine. biotage.com The choice of eluent system is crucial for achieving optimal separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed to separate the desired amine from less polar and more polar impurities. rochester.edu

Typical Flash Column Chromatography Parameters for the Purification of a Derivative of this compound:

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh), pre-treated with 1% Triethylamine in Hexane |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (containing 0.5% Triethylamine) |

| Gradient Profile | 0-100% Ethyl Acetate over 20 column volumes |

| Flow Rate | 50 mL/min |

| Detection | UV at 254 nm and Thin Layer Chromatography (TLC) |

| Sample Loading | Dry loading onto silica gel |

The progress of the purification is monitored by collecting fractions and analyzing them using TLC. Fractions containing the pure product, as determined by their retention factor (Rf) and the absence of impurities, are then combined and the solvent is removed under reduced pressure to yield the purified amine.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of compounds and, in its preparative form, for their purification. For a compound like this compound, reversed-phase HPLC is a common method for purity analysis.

Representative Analytical HPLC Method for Purity Assessment:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This compound possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers. Chiral HPLC is an essential technique for separating and quantifying these enantiomers to determine the enantiomeric ratio or enantiomeric excess (ee) of a sample. This is particularly important in asymmetric synthesis where the goal is to produce one enantiomer selectively.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers.

Illustrative Chiral HPLC Method for Enantiomeric Ratio Determination:

| Parameter | Value |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Elution | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

The enantiomeric ratio is calculated by integrating the peak areas of the two enantiomers in the chromatogram.

Mass-Directed Auto-Preparative HPLC (MDAP) for Automated Purification

Mass-Directed Auto-Preparative HPLC (MDAP), also known as mass-triggered preparative HPLC, is a highly efficient and automated technique for purifying compounds from complex mixtures. This method combines the separation power of preparative HPLC with the specificity of mass spectrometry (MS) for detection and fraction collection.

In an MDAP system, the eluent from the preparative HPLC column is split, with a small portion directed to a mass spectrometer and the majority to a fraction collector. The mass spectrometer is set to detect the mass-to-charge ratio (m/z) of the target compound, in this case, this compound or its derivative. When the MS detects the desired m/z, it triggers the fraction collector to collect the corresponding portion of the eluent. This ensures that only the fractions containing the compound of interest are collected, leading to a highly pure sample.

Hypothetical MDAP Purification Parameters:

| Parameter | Value |

| Column | C18, 19 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized based on analytical HPLC |

| Flow Rate | 20 mL/min |

| Detection | UV-Vis and Mass Spectrometry (ESI+) |

| MS Trigger | m/z corresponding to [M+H]⁺ of the target compound |

| Collection Mode | Mass-triggered |

MDAP is particularly advantageous for purifying libraries of compounds or when dealing with complex mixtures where UV detection alone is not sufficient to distinguish the target compound from impurities.

Computational and Theoretical Studies on 4 Methylpent 1 Yn 3 Amine and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methylpent-1-yn-3-amine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its electronic structure and energetics. These calculations can provide a detailed picture of the molecule's stability, electron distribution, and bonding characteristics.

Key parameters obtained from these calculations include the molecule's total energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| Total Energy | -328.74 Hartrees | DFT/B3LYP/6-31G |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 2.1 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 10.6 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.8 Debye | DFT/B3LYP/6-31G* |

Note: The data in this table is representative and intended for illustrative purposes.

Reaction Mechanism Prediction and Energy Landscape Analysis

For instance, in the context of asymmetric synthesis, computational models can predict the energy barriers for the formation of different stereoisomers, thereby explaining the observed enantioselectivity of a catalytic reaction. chiralpedia.com Techniques such as transition state theory and intrinsic reaction coordinate (IRC) calculations are used to trace the reaction path from reactants to products, providing a detailed atomistic view of the bond-making and bond-breaking processes.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of this compound, including its various conformations and their relative energies, plays a significant role in its reactivity and interaction with other molecules. Conformational analysis through computational methods involves systematically exploring the molecule's rotational degrees of freedom to identify stable conformers and the energy barriers between them.

For a chiral molecule like this compound, understanding the preferred conformations of its enantiomers is crucial, especially in the context of stereoselective reactions. The relative stability of different conformers can influence which face of the molecule is more accessible for a chemical attack, thereby dictating the stereochemical outcome of a reaction.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (H-N-C3-C4) |

| Staggered 1 | 0.0 | 60° |

| Eclipsed 1 | 3.2 | 0° |

| Staggered 2 | 0.1 | 180° |

| Eclipsed 2 | 3.5 | 120° |

Note: The data in this table is representative and intended for illustrative purposes.

Computational Catalyst Design and Optimization for Asymmetric Synthesis

Computational methods have become indispensable in the design and optimization of catalysts for asymmetric synthesis. chiralpedia.com In the case of synthesizing enantiomerically pure this compound, computational screening can rapidly evaluate a large number of potential catalysts, saving significant time and resources compared to experimental approaches alone. chiralpedia.com

By modeling the interaction between the catalyst, substrate, and reagents, researchers can gain insights into the factors that control enantioselectivity. This understanding allows for the rational design of new catalysts with improved performance. For example, modifications to the ligand structure of a metal-based catalyst can be simulated to predict their effect on the stereochemical outcome of the reaction. The iterative cycle of computational prediction and experimental validation accelerates the discovery of highly efficient and selective catalysts. chiralpedia.com

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational chemistry can accurately predict various spectroscopic parameters, which are invaluable for the structural confirmation of newly synthesized molecules like this compound. Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and mass spectrometry fragmentation patterns can be compared with experimental data to verify the molecule's identity and stereochemistry.

Discrepancies between predicted and experimental spectra can often highlight subtle structural or electronic features that might otherwise be overlooked. This synergy between computational prediction and experimental measurement is a powerful approach for detailed molecular characterization.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Assignment |

| 13C NMR | δ 85.2 ppm | C1 (alkyne) |

| 13C NMR | δ 72.5 ppm | C2 (alkyne) |

| 1H NMR | δ 2.5 ppm | H on C1 |

| IR | ~3300 cm-1 | N-H stretch |

| IR | ~2100 cm-1 | C≡C stretch |

Note: The data in this table is representative and intended for illustrative purposes.

Q & A

Basic: What are the established synthetic pathways for 4-Methylpent-1-yn-3-amine, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves alkylation of a primary amine with a halogenated alkyne precursor, followed by purification steps. For example, alkylation using 4-methylpent-1-yne derivatives in ethanol or methanol under reflux, with catalysts like palladium on carbon, can yield the target compound. Critical parameters include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and catalyst loading (to enhance reaction efficiency). Post-synthesis purification via distillation or chromatography ensures high purity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the alkyne ( ~70–100 ppm for sp carbons) and amine ( ~1–3 ppm for NH) groups.

- IR Spectroscopy : Stretching vibrations for C≡C (~2100–2260 cm) and N-H (~3300–3500 cm).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) to validate molecular weight.

Compare data with literature values in databases like Reaxys or SciFinder to confirm structural integrity .

Advanced: How can researchers optimize enantiomeric purity in the synthesis of this compound?

Methodological Answer:

Enantiomeric purity can be enhanced via:

- Chiral Catalysts : Use of asymmetric catalysts (e.g., chiral palladium complexes) during alkylation to favor specific stereoisomers.

- Kinetic Resolution : Selective crystallization or enzymatic resolution of racemic mixtures.

- Chromatographic Separation : Chiral HPLC columns (e.g., amylose-based) for isolating enantiomers.

Validate purity using polarimetry or chiral shift reagents in NMR .

Advanced: What strategies address discrepancies between experimental and computational data on the compound’s reactivity?

Methodological Answer:

- Model Validation : Cross-check computational methods (e.g., DFT calculations) with experimental spectroscopic or kinetic data. Adjust basis sets or solvation models to better match observed results.

- Intermediate Trapping : Use quenching agents or cryogenic techniques to isolate reactive intermediates (e.g., gold-alkyne complexes) for direct characterization.

- Parameter Optimization : Reassess reaction conditions (e.g., solvent dielectric constant, temperature) in simulations to align with experimental setups .

Advanced: What are the potential sources of nitrosamine impurities, and how can they be mitigated?

Methodological Answer:

Nitrosamine formation may arise from:

- Secondary Amine Contamination : Reaction of residual amines with nitrosating agents (e.g., NO gases).

- Reagent Purity : Impure solvents or catalysts containing nitrite residues.

Mitigation Strategies : - Purge-and-Trap Systems : Remove volatile nitrosating agents during synthesis.

- Additive Scavengers : Introduce ascorbic acid or urea to quench nitrosating species.

- Strict Process Controls : Monitor pH and temperature to minimize side reactions. Reference APIC guidelines for risk assessment frameworks .

Basic: How does the structure of this compound influence its chemical reactivity compared to similar amines?

Methodological Answer:

The alkyne group increases electrophilicity at the β-carbon, enabling click chemistry (e.g., Huisgen cycloaddition) or nucleophilic additions. The methyl group sterically hinders certain reactions (e.g., SN2 substitutions), while the amine group participates in acid-base catalysis or coordination with transition metals. Contrast with simpler amines (e.g., pent-1-yn-3-amine) to assess steric and electronic effects .

Advanced: What role do gold catalysts play in the functionalization of this compound, and what intermediates are involved?

Methodological Answer:

Gold(I/III) catalysts activate the alkyne via π-coordination, forming a gold-alkyne complex that enhances electrophilicity. This intermediate facilitates:

- Hydrofunctionalization : Addition of water or amines across the triple bond.

- Cyclization : Intramolecular reactions to form heterocycles (e.g., pyrrolidines).

Key intermediates include vinylgold species, which can be characterized using Au NMR or X-ray crystallography. Computational studies (e.g., NBO analysis) reveal charge distribution trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.